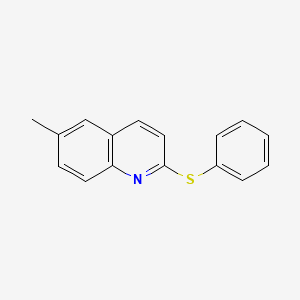

6-Methyl-2-(phenylthio)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72076-54-1 |

|---|---|

Molecular Formula |

C16H13NS |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

6-methyl-2-phenylsulfanylquinoline |

InChI |

InChI=1S/C16H13NS/c1-12-7-9-15-13(11-12)8-10-16(17-15)18-14-5-3-2-4-6-14/h2-11H,1H3 |

InChI Key |

MGBKIXGPXJZRIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2 Phenylthio Quinoline and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The quinoline scaffold is present in a multitude of natural products and synthetic compounds with significant biological and material applications. nih.govrsc.org Consequently, a diverse array of synthetic methodologies has been developed to access this important heterocyclic system. jptcp.com

Established Name Reactions (e.g., Skraup, Friedländer, Gould-Jacobs, Conrad-Limpach, Knorr)

Historically significant, these name reactions laid the foundation for quinoline synthesis and are still in use today. iipseries.orgorganicreactions.org

The Skraup synthesis , reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgnumberanalytics.com The reaction is known for being vigorous, and the use of a moderator such as ferrous sulfate (B86663) is common. wikipedia.org A variation of this reaction can utilize substituted acroleins or vinyl ketones in place of glycerol to yield quinolines with substituents in the hetero ring. organicreactions.org

The Friedländer synthesis , discovered by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. wikipedia.orgjk-sci.comresearchgate.net This reaction can be catalyzed by acids or bases and is valued for its operational simplicity and the ready availability of starting materials. organicreactions.orgjk-sci.comresearchgate.net

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives. wikiwand.comwikipedia.orgdrugfuture.com It begins with the condensation of an aniline with an ethoxymethylenemalonate ester. The resulting intermediate then undergoes thermal cyclization, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline. wikiwand.comjasco.ro This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com

The Conrad-Limpach-Knorr synthesis offers a pathway to either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions. wikipedia.orgquimicaorganica.orgscribd.com The reaction involves the condensation of anilines with β-ketoesters. wikipedia.org At lower temperatures, the reaction favors the formation of a 4-quinolone (which can tautomerize to 4-hydroxyquinoline), while at higher temperatures, the reaction proceeds via a β-keto anilide to yield a 2-hydroxyquinoline. wikipedia.orgacs.org

| Reaction Name | Reactants | Product | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline | Vigorous reaction, often requires a moderator. wikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Substituted Quinoline | Operationally simple, acid or base catalyzed. wikipedia.orgjk-sci.com |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate ester | 4-Hydroxyquinoline | Multi-step process involving cyclization, saponification, and decarboxylation. wikiwand.com |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline or 2-Hydroxyquinoline | Temperature-dependent regioselectivity. wikipedia.orgquimicaorganica.org |

Modern Catalytic Strategies (e.g., Transition-Metal Catalysis, Nanocatalysis, MOF-Catalysis)

Modern synthetic chemistry has seen a shift towards more efficient and sustainable catalytic methods for quinoline synthesis. ias.ac.inacs.org

Transition-metal catalysis has emerged as a powerful tool for the construction of quinoline scaffolds. ias.ac.in These methods often exhibit high efficiency and allow for the synthesis of complex, polysubstituted quinolines from readily available starting materials. ias.ac.in Various transition metals, including palladium, rhodium, copper, and iron, have been employed in these catalytic cycles. ias.ac.inmdpi.comsnnu.edu.cn

Nanocatalysis offers advantages such as high surface area, increased reactivity, and the potential for catalyst recovery and reuse. acs.orgnih.gov Nanoparticles of various metals, including nickel, copper, and iron, have been successfully utilized in quinoline synthesis, often under greener reaction conditions. nih.gov For instance, nickel nanoparticles have been used in the Friedländer annulation to produce polysubstituted quinolines in a solvent-free setting. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials with a high density of accessible Lewis acid sites, making them effective catalysts for reactions like the Friedländer annulation and multicomponent reactions for quinoline synthesis. rsc.orgnih.govresearchgate.net MOF-5, for example, has been used as a recyclable catalyst for the one-pot, three-component synthesis of 2,4-disubstituted quinolines from aromatic amines, aldehydes, and alkynes under solvent-free conditions. rsc.orgrsc.orgresearchgate.net

| Catalytic Strategy | Catalyst Type | Advantages |

| Transition-Metal Catalysis | Pd, Rh, Cu, Fe complexes | High efficiency, broad substrate scope. ias.ac.in |

| Nanocatalysis | Ni, Cu, Fe nanoparticles | High reactivity, recyclability, green conditions. nih.gov |

| MOF-Catalysis | MOF-5, HKUST-1 | High density of active sites, recyclability, use in multicomponent reactions. rsc.orgnih.gov |

Oxidative Annulation and C-H Bond Activation Protocols

Oxidative annulation strategies have gained significant traction for quinoline synthesis due to their high efficiency and atom economy. mdpi.com These methods often involve the coupling of anilines with various partners like alcohols or olefins, facilitated by transition-metal catalysts or photoredox chemistry. mdpi.com For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes provides a direct route to quinolines through a cascade of C-H activation events. snnu.edu.cnacs.org

C-H bond activation represents a highly attractive and sustainable approach for the direct functionalization of pre-existing quinoline scaffolds or for the construction of the quinoline ring itself. nih.govscilit.comacs.orgconferenceproceedings.international This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. scilit.comrsc.org Transition-metal catalysts are frequently employed to achieve site-selective C-H functionalization at various positions of the quinoline ring. scilit.comacs.orgacs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly convergent processes where three or more starting materials come together in a single synthetic operation to form a complex product. rsc.orgrsc.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.orgrsc.org Several MCRs, such as the Povarov reaction, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org These one-pot procedures are highly valuable in medicinal chemistry and drug discovery for creating libraries of structurally varied quinoline derivatives. rsc.orgnih.govresearchgate.netthieme-connect.com

Targeted Synthesis of 2-(phenylthio)quinoline (B1606042) Moieties

The introduction of a phenylthio group at the C2 position of the quinoline ring is a crucial step in the synthesis of 6-Methyl-2-(phenylthio)quinoline. This requires specific strategies for the formation of a carbon-sulfur bond at this particular position.

Strategies for Carbon-Sulfur Bond Formation at the Quinoline C2 Position

The C2 position of the quinoline ring is susceptible to nucleophilic substitution. This reactivity can be exploited to introduce a phenylthio group. One common approach involves the reaction of a 2-haloquinoline, such as 2-chloro-6-methylquinoline (B1583817), with thiophenol or its corresponding salt. The halogen atom at the C2 position acts as a good leaving group, facilitating its displacement by the sulfur nucleophile.

Alternatively, transition-metal-catalyzed cross-coupling reactions can be employed. For instance, a 2-haloquinoline can be coupled with thiophenol in the presence of a suitable palladium or copper catalyst. These methods often offer milder reaction conditions and broader functional group tolerance.

Another strategy involves the direct C-H functionalization of the quinoline ring at the C2 position. While challenging, recent advances in transition-metal catalysis have made this approach more feasible. This would involve the direct coupling of a 6-methylquinoline (B44275) with a sulfur-donating reagent, such as diphenyl disulfide, in the presence of a catalyst that can selectively activate the C2-H bond.

Synthesis of this compound and Positionally Isomeric Analogues

The synthesis of 2-thiolated quinolines, including this compound, can be achieved through metal-free methods. One notable approach involves the reaction of quinoline N-oxides with thiophenols. This method utilizes p-toluenesulfonyl chloride (TsCl) as an activating agent in water at room temperature. The reaction proceeds through a tandem sequence of C-H bond activation, nucleophilic addition of the thiophenol, deoxygenation, and finally aromatization to yield the 2-thiolated quinoline. This protocol is advantageous due to its use of water as a solvent, absence of metal catalysts, wide functional group tolerance, and short reaction times. researchgate.net

For instance, the reaction of quinoline N-oxide with arylthiols in water can lead to a significant yield of S-arylated products. researchgate.net While the direct synthesis of this compound is a specific example, the methodology is broadly applicable to a range of substituted quinoline N-oxides and thiophenols, allowing for the creation of a library of positionally isomeric analogues. The reaction's efficiency can be influenced by the electronic properties of the substituents on both the quinoline and thiophenol rings.

Another strategy involves the functionalization of C(sp³)–H bonds in 2-methylquinolines. A metal-free tandem cyclization strategy has been developed using 2-styrylanilines and 2-methylquinolines. nih.govnih.gov This approach, catalyzed by iodide, facilitates the formation of new C–C and C–N bonds. nih.gov When various substituted 2-methylquinolines are reacted, the corresponding functionalized quinoline derivatives are obtained in moderate to good yields. acs.org Generally, electron-withdrawing groups on the aromatic ring of the quinoline result in higher yields compared to electron-donating groups. acs.org

Derivatization from Precursors (e.g., Morita-Baylis-Hillman adducts)

Morita-Baylis-Hillman (MBH) adducts serve as versatile precursors for the synthesis of functionalized quinolines. These highly functionalized molecules can be used to prepare C3-alkylthioquinoline derivatives, which are key intermediates for various other compounds. nih.gov

A one-pot procedure has been developed for the preparation of 2-methyl-3-(phenylthiomethyl)quinolines from MBH adducts. This process involves the conjugate addition of a thiol to the MBH adduct, followed by a reductive cyclization step using iron in acetic acid (Fe/AcOH). nih.gov The resulting 2-methyl-3-(phenylthiomethyl)quinolines can then be isolated in good yields. nih.gov

Table 1: Synthesis of 2-Methyl-3-(phenylthiomethyl)quinolines from MBH Adducts

| Entry | MBH Adduct Precursor | Thiol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Adduct of 2-nitrobenzaldehyde (B1664092) and methyl acrylate | Thiophenol | 2-Methyl-3-(phenylthiomethyl)quinoline | 66 |

| 2 | Adduct of 2-nitrobenzaldehyde and ethyl acrylate | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thiomethyl)-2-methylquinoline | 62 |

| 3 | Adduct of 5-chloro-2-nitrobenzaldehyde (B146351) and methyl acrylate | Thiophenol | 6-Chloro-2-methyl-3-(phenylthiomethyl)quinoline | 68 |

Data sourced from a study on one-pot synthesis from Morita-Baylis-Hillman adducts. nih.gov

Domino reactions involving MBH acetates are another efficient route to highly substituted quinolines. mdpi.commdpi.com In this method, an MBH acetate (B1210297) reacts with an active methylene (B1212753) compound in the presence of anhydrous potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). mdpi.com The reaction proceeds through an Sₙ2′ displacement of the acetate, followed by cyclization and aromatization to yield the quinoline structure. mdpi.commdpi.com

Green Chemistry and Sustainable Synthetic Routes for Thioether Quinolines

In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. Green chemistry principles are increasingly applied to the synthesis of quinoline derivatives, emphasizing the use of less hazardous solvents, alternative energy sources, and metal-free conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant reductions in reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. nih.govbenthamdirect.comrsc.org This technology has been successfully applied to the synthesis of various quinoline derivatives. benthamdirect.comnih.gov

The Friedländer synthesis, a classic method for preparing quinolines, can be significantly enhanced using microwave irradiation. By reacting a 2-aminophenylketone with a ketone in neat acetic acid under microwave heating at 160 °C, the desired quinoline can be synthesized in as little as five minutes and in excellent yield. nih.gov This method offers a green alternative to traditional protocols that often require high temperatures and harsh acids over long reaction periods. nih.gov

Microwave irradiation can also facilitate multicomponent reactions to produce complex quinoline-based scaffolds. For example, the one-pot reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid under microwave conditions provides a rapid and efficient route to tetrahydropyrimido[4,5-b]quinolinones. nih.gov This approach highlights several green chemistry advantages, including shorter reaction times, high product yields, and avoidance of column chromatography for purification. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Solvent | Catalyst |

|---|---|---|---|---|

| Conventional Heating | Several Days | Poor | Organic Solvent | Acetic Acid |

| Microwave Irradiation | 5 minutes | Excellent | Neat Acetic Acid | Acetic Acid |

Data adapted from a study on Friedländer quinoline synthesis. nih.gov

Metal-Free and Solvent-Free Conditions

The development of metal-free and solvent-free synthetic routes is a cornerstone of sustainable chemistry, aiming to reduce toxic waste and simplify reaction procedures. mdpi.com

A catalyst- and solvent-free, three-component aza-Diels-Alder reaction has been developed for the synthesis of complex annulated quinolines under microwave irradiation. This method provides an efficient and environmentally friendly pathway to these structures. jetir.org

Furthermore, metal-free methods for creating thioether quinolines have been established. As mentioned previously, the reaction of quinoline N-oxides with thiophenols using TsCl in water is a prime example of a metal-free thiolation. researchgate.net This process avoids the use of transition metals, which are often toxic and expensive. researchgate.net

Another innovative metal-free approach involves the functionalization of C(sp³)–H bonds. The reaction between 2-methylquinolines and 2-styrylanilines, catalyzed by iodide, offers an environmentally friendly route to functionalized quinolines without the need for transition metal catalysts. nih.govnih.gov This strategy is noted for its broad substrate scope and good functional group tolerance. nih.govacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline N-oxide |

| Thiophenol |

| p-Toluenesulfonyl chloride (TsCl) |

| 2-Styrylaniline |

| 2-Methylquinoline |

| 2-Methyl-3-(phenylthiomethyl)quinoline |

| Iron |

| Acetic Acid |

| 2-Nitrobenzaldehyde |

| Methyl acrylate |

| 4-Chlorothiophenol |

| 3-((4-Chlorophenyl)thiomethyl)-2-methylquinoline |

| 5-Chloro-2-nitrobenzaldehyde |

| 6-Chloro-2-methyl-3-(phenylthiomethyl)quinoline |

| Potassium carbonate (K₂CO₃) |

| N,N-Dimethylformamide (DMF) |

| 2-Aminophenylketone |

| 6-Amino-2,4-dimethoxypyrimidine |

| Dimedone |

Chemical Reactivity and Derivatization of 6 Methyl 2 Phenylthio Quinoline

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system is a bicyclic heterocycle where a benzene (B151609) ring is fused to a pyridine (B92270) ring. arsdcollege.ac.in The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the pyridine part of the ring system towards electrophilic attack. arsdcollege.ac.in Consequently, electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, preferentially occur on the benzene ring. arsdcollege.ac.inmasterorganicchemistry.com In the case of 6-methyl-2-(phenylthio)quinoline, the methyl group at the C6 position is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution is expected to occur primarily at the C5 and C7 positions of the quinoline ring. The phenylthio group at the C2 position also influences the reactivity of the quinoline ring.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2 and C4 positions. arsdcollege.ac.inlibretexts.org In this compound, the C2 position is already substituted. However, if a suitable leaving group were present at the C4 position, it would be readily displaced by a nucleophile. arsdcollege.ac.in The presence of strongly electron-withdrawing groups on the ring can further facilitate nucleophilic substitution by stabilizing the anionic intermediate (a Meisenheimer complex). libretexts.orgyoutube.com

Functional Group Transformations of the Phenylthio Moiety

The phenylthio group is a versatile functional group that can undergo various transformations, providing a pathway to a range of derivatives with potentially new chemical and biological properties.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the phenylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This transformation is significant as C3-alkylsulfoxide and C3-alkylsulfonyl quinoline derivatives are known to possess important biological activities. nih.gov

The selective oxidation of sulfides to sulfoxides can be achieved using various reagents and conditions. organic-chemistry.org For instance, a combination of mesoporous graphitic carbon nitride (mpg-C3N4) and isobutyraldehyde (B47883) under visible light irradiation can selectively oxidize methyl phenyl sulfide (B99878) to methyl phenyl sulfoxide. researchgate.net An electroenzymatic cascade system using chloroperoxidase has also been developed for the selective oxidation of thioanisole (B89551) to its sulfoxide. rsc.org

Further oxidation of the sulfoxide or direct oxidation of the sulfide can yield the corresponding sulfone. organic-chemistry.org Reagents like hydrogen peroxide in the presence of a niobium carbide catalyst or a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) can efficiently oxidize sulfides to sulfones. organic-chemistry.org The oxidation of 2-methyl-3-(phenylthiomethyl)quinolines to 2-methyl-3-(phenylsulfonylmethyl)quinolines has been successfully demonstrated using m-chloroperoxybenzoic acid (m-CPBA). nih.gov

Table 1: Oxidation Reactions of the Phenylthio Group

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Oxidizing Agent (e.g., m-CPBA, H₂O₂) | 6-Methyl-2-(phenylsulfinyl)quinoline (Sulfoxide) | nih.gov |

| This compound | Strong Oxidizing Agent (e.g., H₂O₂/NbC) | 6-Methyl-2-(phenylsulfonyl)quinoline (Sulfone) | organic-chemistry.org |

This table is a representation of expected reactions based on similar compounds.

Reductive Processes and Hydrogenation Studies

The quinoline ring system can be reduced to the corresponding tetrahydroquinoline. The asymmetric hydrogenation of quinoline derivatives is a well-established method for producing optically active tetrahydroquinolines, which are important building blocks in the synthesis of pharmaceuticals and natural products. pku.edu.cn The hydrogenation of 2-substituted quinolines, such as 2-methylquinoline, can be achieved with high enantioselectivity using chiral ruthenium or iridium catalysts. pku.edu.cn It is expected that this compound could undergo similar catalytic hydrogenation to yield the corresponding tetrahydroquinoline derivative. The reaction conditions, such as the choice of catalyst, solvent, and hydrogen pressure, would likely influence the efficiency and stereoselectivity of the reduction. pku.edu.cn

Modifications at the Methyl Group (C6 Position)

The methyl group at the C6 position of the quinoline ring offers another site for chemical modification. For instance, the methyl group can potentially undergo oxidation to a carboxylic acid. The resulting quinoline-6-carboxylic acid derivative could then be further functionalized. nih.govbldpharm.com

Additionally, the methyl group can influence the synthesis of more complex molecules. For example, in the synthesis of 6-methyl-2,4-diphenylquinoline, the methyl group of the starting material, p-toluidine, is retained in the final product. nih.govnih.gov

Heterocycle Fusion and Hybrid Molecule Formation

The this compound scaffold can be used to construct more complex molecular architectures, including fused heterocyclic systems and hybrid molecules. This approach, often referred to as molecular hybridization, aims to combine different pharmacophores to create new compounds with potentially enhanced or novel biological activities. core.ac.uk

For example, quinoline derivatives can be fused with other heterocyclic rings like benzimidazoles. ukzn.ac.zamdpi.com The synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline demonstrates the feasibility of functionalizing the quinoline ring system to create complex, multi-ring structures. mdpi.com Other examples include the synthesis of quinoline-chalcone hybrids and their conversion to pyrazoline derivatives, as well as the formation of 5-(quinolin-2-ylmethylene)-2-thioxothiazolidin-4-ones. ukzn.ac.za

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For instance, the preparation of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives from a quinoline starting material highlights a common strategy in the development of new quinoline-based compounds. core.ac.uk

Detailed experimental data for the comprehensive spectroscopic and crystallographic characterization of the specific compound “this compound,” as required by the provided outline, is not available in the currently accessible scientific literature. While information exists for related quinoline derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from analogous compounds.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for each subsection (Nuclear Magnetic Resonance Spectroscopy, Infrared and Raman Spectroscopy, Mass Spectrometry, and X-ray Crystallography) for this particular molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For quinoline (B57606) derivatives, DFT calculations have been instrumental in understanding their geometric and electronic properties. nih.govnih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also a key output of DFT calculations. This analysis helps in understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

In studies of various quinoline derivatives, FMO analysis has been used to understand their reactivity. nih.govscispace.com For example, in some quinoline derivatives, the HOMO is delocalized over the entire molecule, while the LUMO may be localized on specific parts, such as the quinoline ring. nih.govresearchgate.net This distribution of frontier orbitals provides insights into the most probable sites for electrophilic and nucleophilic attacks. The energy of the HOMO is associated with the ionization potential, while the LUMO energy is related to the electron affinity. These parameters are crucial for predicting how the molecule will behave in chemical reactions.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential.

For various molecules, MEP analysis has been used to identify the most likely sites for chemical reactions. researchgate.netresearchgate.netchemrxiv.orgscispace.com The negative regions are often associated with lone pairs of electronegative atoms, while positive regions are typically found around hydrogen atoms attached to electronegative atoms. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) Analysis and Charge Distribution

NBO analysis also calculates the natural atomic charges on each atom, offering a more refined picture of charge distribution than simple Mulliken population analysis. icm.edu.plresearchgate.netresearchgate.net Understanding the charge distribution is essential for predicting a molecule's dipole moment, polarizability, and other electronic properties. icm.edu.pl For instance, identifying atoms with significant positive or negative charges can help pinpoint reactive centers within the molecule.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics, providing a time-resolved view of molecular motion and interactions.

In the context of drug design and materials science, MD simulations can be used to study the stability of a molecule in different environments, such as in solution or bound to a biological target. researchgate.netnih.gov For quinoline derivatives, MD simulations have been used to investigate their interactions with proteins, providing valuable information for the development of new therapeutic agents. researchgate.netnih.gov These simulations can reveal how a molecule adapts its conformation to fit into a binding site and the nature of the intermolecular forces that stabilize the complex.

Quantitative Structure-Property Relationships (QSPR) Modeling

By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new, untested molecules. This approach is widely used in drug discovery and materials science to screen large libraries of virtual compounds and prioritize them for synthesis and experimental testing. The descriptors used in QSPR models are often derived from computational chemistry calculations, including those from DFT.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, especially Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of chemical reactions involving quinoline derivatives. nih.govnih.gov While specific computational studies on the reaction mechanism of 6-Methyl-2-(phenylthio)quinoline are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on analogous systems. These investigations typically focus on mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies to determine the most favorable reaction pathway.

For the synthesis of quinoline derivatives, computational studies can model various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, to understand the step-by-step formation of the quinoline ring. iipseries.org For instance, in the Combes synthesis of 2,4-disubstituted quinolines, computational methods can model the initial enamine formation, the subsequent protonation of the ketone, and the final cyclization and dehydration steps. iipseries.org

In the context of forming the C-S bond in 2-(phenylthio)quinoline (B1606042) derivatives, computational studies would likely investigate the mechanism of nucleophilic substitution or cross-coupling reactions. For example, in a hypothetical synthesis involving the reaction of a 2-chloroquinoline (B121035) derivative with thiophenol, DFT calculations could be used to compare different mechanistic pathways, such as a direct nucleophilic aromatic substitution versus a transition-metal-catalyzed process. These calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products, and calculating their relative energies.

A plausible, albeit simplified, reaction mechanism for the formation of a 2-thio-substituted quinoline that could be investigated computationally is the reductive cyclization of a precursor molecule. For example, a one-pot synthesis of 2-methyl-3-(phenylthiomethyl)quinolines has been proposed to proceed through the conjugate addition of a thiol to a Morita-Baylis-Hillman adduct, followed by a reductive cyclization. nih.gov A computational study of such a mechanism would calculate the energy changes for each step, providing insight into the reaction's feasibility and kinetics. nih.gov

The following table presents hypothetical data that illustrates the type of information that could be obtained from a DFT study on a reaction step, such as the nucleophilic attack of a thiolate on a 2-haloquinoline.

Table 1: Hypothetical Calculated Energy Profile for a Key Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants (2-chloro-6-methylquinoline + phenylthiolate) | 0.0 |

| Transition State | +15.2 |

| Product (this compound + Cl-) | -8.5 |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this specific reaction. It serves to demonstrate the type of output generated from computational studies on reaction mechanisms.

Furthermore, computational studies can shed light on the reactivity of the quinoline ring itself. For example, DFT calculations have been used to analyze the attack of hydroxyl radicals on quinoline, revealing that the activation energies differ for attack at various carbon positions. nih.gov Such studies have shown that in solution, the attack at the C2 position has a significant energy barrier compared to other positions, which are effectively barrierless. nih.gov This kind of analysis is crucial for understanding the regioselectivity of reactions involving the quinoline scaffold.

Structure Activity Relationship Sar Studies of 6 Methyl 2 Phenylthio Quinoline Derivatives

Impact of Substituents on Biological Activities (in vitro studies)

The biological profile of 6-Methyl-2-(phenylthio)quinoline derivatives can be significantly altered by the introduction of various substituents on the quinoline (B57606) ring system and the phenylthio moiety.

Positional and Substituent Effects on Quinoline Ring System

The position and nature of substituents on the quinoline ring are critical determinants of biological activity. acs.orgnih.gov For instance, in the development of quinoline-based inhibitors for prostate cancer, substitutions at the 6-position of the quinoline scaffold were explored. While the parent compound (XN-1) showed moderate activity, the introduction of a fluorine atom at the 6-position (XN-4) resulted in the highest activity, whereas chlorine (XN-2) and methyl (XN-3) substitutions led to diminished activity. acs.org

Similarly, studies on other quinoline derivatives have highlighted the importance of substituent placement. For example, in a series of anticancer quinoline derivatives, 6-bromo-5-nitroquinoline (B1267105) and 6,8-diphenylquinoline demonstrated significant antiproliferative activity compared to other substituted analogues. nih.gov Furthermore, research on quinoline-based antiviral agents has shown that modifications at the 3- or 19-position can affect both cytotoxicity and antiviral activity. nih.gov

Interactive Table: Effect of Substituents on the Quinoline Ring of XN-1 Derivatives on 22Rv1 Cell Viability acs.org

| Compound | R1 Substituent | IC50 (μM) |

| XN-1 | H | 0.408 ± 0.037 |

| XN-2 | Cl | 0.983 ± 0.085 |

| XN-3 | CH3 | 0.833 ± 0.042 |

| XN-4 | F | 0.221 ± 0.028 |

Role of the Phenylthio Moiety and its Modifications (e.g., oxidation)

The phenylthio group at the 2-position of the quinoline ring plays a significant role in the molecule's biological activity. nih.gov The synthesis of phenoxy, phenylthio, and benzyloxy substituted quinolones has been shown to yield compounds with a fair amount of anti-bacterial activity. nih.gov The nature of the substituent on the phenyl ring of the phenylthio moiety can also modulate activity.

While specific studies on the oxidation of the sulfur atom in this compound are not extensively detailed in the provided results, it is a common strategy in drug design to explore the effects of oxidizing thioether linkages to sulfoxides and sulfones. This modification can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological profile.

Influence of the Methyl Group at C6

The methyl group at the C6 position of the quinoline ring can also impact the biological activity of the derivatives. In some instances, the presence of a methyl group at certain positions can enhance activity, while at others it might be detrimental. For example, research has indicated that compounds with a methyl group substituted at the C-5 position of the quinoline show more potent activity against cancer cells than C-6 substituted derivatives. biointerfaceresearch.com In another study, the addition of a methyl group at the 6-position of a quinoline scaffold (compound XN-3) decreased its inhibitory activity against 22Rv1 prostate cancer cells compared to the unsubstituted analog. acs.org

In Vitro Mechanistic Insights into Biological Action

Understanding the mechanism of action is crucial for the rational design of more potent and selective derivatives. In vitro studies have provided valuable insights into how this compound derivatives exert their biological effects.

Studies on Anticancer Activity Mechanisms (e.g., multidrug resistance reversal, enzyme inhibition)

Quinoline derivatives have shown promise as anticancer agents through various mechanisms. mdpi.comnih.gov One significant area of investigation is their ability to reverse multidrug resistance (MDR) in cancer cells. mdpi.comnih.gov MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Certain quinoline derivatives can inhibit P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs and restoring their efficacy. mdpi.comnih.gov The structural features influencing this activity include the presence of a quinoline nitrogen atom and a basic nitrogen atom in a side chain, as well as the spatial arrangement of hydrophobic moieties. nih.gov

Furthermore, quinoline derivatives can exert their anticancer effects through the inhibition of various enzymes crucial for cancer cell survival and proliferation. semanticscholar.orgmdpi.com For example, some quinoline-pyridine hybrids have been identified as inhibitors of PIM-1 kinase, a key enzyme in several signaling pathways involved in tumorigenesis. semanticscholar.org Other quinoline derivatives have been shown to inhibit metabolic enzymes like carbonic anhydrase and α-glucosidase, which can also play a role in cancer progression. researchgate.net

Exploration of Other Relevant Biological Targets

Beyond their primary mechanisms of action, the versatility of the quinoline scaffold has prompted investigations into the activity of this compound derivatives against other significant biological targets. These explorations aim to identify new therapeutic applications and understand the broader pharmacological profile of this class of compounds.

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The quinoline core is a recognized scaffold in the design of cholinesterase inhibitors.

SAR studies on quinoline derivatives have revealed several key structural features that govern their inhibitory potency. For instance, the introduction of a methyl group at the 6-position of the quinoline ring, as seen in the parent compound, can influence activity. Studies on related quinoline-thiosemicarbazone hybrids have underscored the importance of a methoxy (B1213986) substituent at the 6-position for significant inhibitory properties. nih.gov Shifting this group to the 7-position resulted in reduced potency. nih.gov

Furthermore, the nature and length of side chains attached to the quinoline nucleus play a critical role. In a series of quinoline-polyamine conjugates, the length of the polyamine chain and the linker were found to be important for inhibitory activity against both AChE and BChE. nih.gov For example, compound 8i in one study, a quinoline-polyamine conjugate, showed potent inhibition of BChE, while compound 8n was a strong inhibitor of AChE. nih.gov Molecular modeling has suggested that these types of compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.gov

The substitution pattern on the phenyl ring of related quinoline derivatives also dictates their inhibitory potential. Electron-withdrawing groups on the phenyl ring have been shown to be crucial for the inhibition of cholinesterases. nih.gov

| Compound | Target Enzyme | Modifications from Parent Structure | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 8i | BChE | Quinoline-polyamine conjugate | 1.60 µM | nih.gov |

| Compound 8n | AChE | Quinoline-polyamine conjugate | 8.78 µM | nih.gov |

| Compound 5a | BChE | 2,3-dichlorophenyl-substituted quinoline-thiosemicarbazone | 124.72 nM | nih.gov |

| Compound 5c | AChE | Methoxy group at 7-position of quinoline ring | 5.53 µM | nih.gov |

| Compound 5i | AChE | Phenyl ring instead of ethylmorpholine | 60.9 µM | nih.gov |

The neurokinin-3 (NK3) receptor is a G protein-coupled receptor that is preferentially activated by the tachykinin peptide neurokinin B. It is implicated in various physiological processes and is a target for the treatment of central nervous system disorders such as schizophrenia and depression. mdpi.commdpi.com The 2-phenylquinoline (B181262) scaffold has been a template for the development of potent and selective NK3 receptor antagonists. nih.gov

SAR studies in this area have demonstrated that modifications to the 2-phenylquinoline structure can systematically modulate affinity and selectivity for the NK3 receptor, and in some cases, the related NK2 receptor. nih.gov For instance, lead optimization starting from selective quinoline NK3 receptor antagonists like talnetant (B1681221) (SB-223412 ) and SB-222200 led to the discovery of novel antagonists with improved properties, such as enhanced central nervous system penetration. mdpi.com

The introduction of different substituents on the quinoline and phenyl rings, as well as modifications to the side chains, has been explored. A stepwise chemical modification approach has been used to transition from selective NK3 receptor antagonists to compounds with combined NK3 and NK2 receptor antagonism. nih.gov This was guided by docking studies with 3D models of the receptors. nih.gov For example, the replacement of a 4,4-disubstituted piperidine (B6355638) functionality with 3-substituted azetidines in a related series led to compounds with excellent functional potency for the NK2 receptor and increased metabolic stability. mdpi.com

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| SB-400238 (Compound 25) | hNK-3R | 0.8 nM | nih.gov |

| SB-400238 (Compound 25) | hNK-2R | 0.8 nM | nih.gov |

| SB-414240 (Compound 28) | hNK-3R | 193 nM | nih.gov |

| SB-414240 (Compound 28) | hNK-2R | 1.0 nM | nih.gov |

CD23, the low-affinity IgE receptor (FcεRII), is a C-type lectin that plays a role in the regulation of IgE synthesis and is involved in allergic and inflammatory responses. While the quinoline scaffold is known for its diverse biological activities, a review of the available scientific literature did not yield specific structure-activity relationship studies for this compound derivatives targeting the CD23 receptor. Further research would be necessary to determine if this class of compounds has any significant inhibitory or modulatory effects on CD23.

Emerging Applications and Material Science Prospects

Catalysis and Organocatalysis with Quinoline (B57606) Scaffolds

Quinoline and its derivatives have long been recognized for their utility as ligands in transition metal catalysis and, more recently, as scaffolds in organocatalysis. The nitrogen atom in the quinoline ring provides a key coordination site, and the aromatic system can be tailored to modulate the electronic and steric environment of a catalytic center.

The presence of a phenylthio group at the 2-position of the quinoline ring in 6-Methyl-2-(phenylthio)quinoline introduces a second potential coordination site through the sulfur atom. This allows the molecule to act as a bidentate ligand, forming stable chelate rings with metal centers, which can enhance the stability and selectivity of catalytic processes. The methyl group at the 6-position can also influence the solubility and electronic properties of the resulting metal complexes.

While direct catalytic applications of this compound are not yet widely reported, the broader class of quinoline-thioether derivatives has shown promise. For instance, the derivatization of quinoline-thioesters has been explored in organocatalyzed enantioselective reactions. researchgate.net Such studies highlight the potential of the thioether linkage in concert with the quinoline framework to create a chiral environment for asymmetric transformations. The development of chiral catalysts based on quinoline scaffolds is an active area of research, with applications in a wide range of organic reactions. researchgate.net

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has also benefited from quinoline-based structures. The ability of the quinoline nucleus to participate in hydrogen bonding and other non-covalent interactions is crucial for its function in this context. The specific substituents on the quinoline ring, such as the methyl and phenylthio groups in the target molecule, can be strategically varied to fine-tune the catalyst's activity and selectivity for specific reactions, such as the Friedländer synthesis of polysubstituted quinolines. nih.gov

Chemo-sensing and Bio-sensing Applications

The development of selective and sensitive chemosensors is critical for environmental monitoring, medical diagnostics, and industrial process control. Quinoline derivatives have emerged as a versatile platform for the design of fluorescent and colorimetric sensors due to their inherent photophysical properties. nih.govnih.gov The quinoline ring system often serves as the fluorophore, and the substituents attached to it can be designed to interact with specific analytes, leading to a detectable change in the optical signal.

The sulfur atom in the phenylthio group of this compound makes it a promising candidate for the detection of heavy metal ions. Sulfur-containing ligands are known to have a high affinity for soft metal ions like mercury(II), silver(I), and copper(II). semanticscholar.org The binding of a metal ion to the sulfur atom can lead to a quenching of the quinoline's fluorescence through a process known as photoinduced electron transfer (PET). semanticscholar.org This "turn-off" sensing mechanism is a common strategy in the design of fluorescent chemosensors.

Studies on alkylated quinoline-2-thiol (B7765226) derivatives have demonstrated their responsiveness to both metal ions and changes in pH, resulting in a reduction of their fluorescence. semanticscholar.org This suggests that this compound could also function as a pH sensor. The protonation state of the quinoline nitrogen would influence the electronic properties of the molecule and, consequently, its fluorescence emission.

Furthermore, quinoline-based sensors have been developed for the detection of various other species, including anions like fluoride (B91410) and cyanide, and biologically relevant molecules. nih.govresearchgate.net The design of these sensors often involves the incorporation of specific recognition moieties that can selectively bind to the target analyte. The versatile synthetic chemistry of the quinoline scaffold allows for the facile introduction of such functional groups, opening up possibilities for the development of highly specific sensors based on the this compound framework for applications in intracellular imaging and the detection of biomolecules. nih.govnih.gov

Development of Advanced Functional Materials

The unique electronic and structural features of quinoline derivatives make them attractive building blocks for the creation of advanced functional materials with applications in electronics, photonics, and materials protection.

Electronic and Photonic Materials

Quinoline-based compounds are being actively investigated for their use in organic light-emitting diodes (OLEDs) and third-generation photovoltaic cells. nih.govresearchgate.net In OLEDs, quinoline derivatives can function as electron-transporting materials or as emissive dopants. The ability of the quinoline ring to accept electrons, coupled with its high fluorescence quantum yield in some cases, is advantageous for these applications. The substitution pattern on the quinoline ring plays a crucial role in determining the material's properties, such as its energy levels (HOMO and LUMO) and emission color. The methyl and phenylthio groups in this compound would be expected to influence these properties, potentially leading to materials with tailored electronic and photophysical characteristics.

In the realm of photovoltaics, quinoline derivatives have been incorporated into dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov Their broad absorption spectra and ability to participate in charge transfer processes are key to their function in these devices. The phenylthio group, in particular, could enhance intermolecular interactions and facilitate charge transport within a photovoltaic material.

Corrosion Inhibition Materials

The protection of metals from corrosion is a major industrial challenge. Quinoline and its derivatives have been extensively studied as corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netelectrochemsci.orgresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.com

The adsorption process is facilitated by the presence of heteroatoms (like nitrogen and sulfur) and π-electrons in the quinoline ring system. researchgate.net These features allow the inhibitor molecules to interact with the vacant d-orbitals of the metal atoms. The presence of a sulfur atom in the phenylthio group of this compound is particularly beneficial for corrosion inhibition, as sulfur-containing compounds are known to be highly effective in this regard.

The general mechanism involves the inhibitor blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus acting as a mixed-type inhibitor. jmaterenvironsci.com The efficiency of inhibition typically increases with the concentration of the inhibitor.

| Inhibitor Type | Metal | Medium | Inhibition Efficiency (%) | Reference |

| Quinoline Derivative | Mild Steel | 1.0 M HCl | >90 | jmaterenvironsci.com |

| Quinoline Derivative | Q235 Steel | H2SO4 | 97.7 | electrochemsci.org |

| Quinoline Derivative | Mild Steel | HCl | 93.4 | biointerfaceresearch.comresearchgate.net |

Table 1: Examples of Corrosion Inhibition by Quinoline Derivatives

The data in Table 1, from studies on various quinoline derivatives, illustrates the high protection efficiencies that can be achieved. Given its structural features, this compound is expected to exhibit comparable or even superior corrosion inhibition performance.

Ligand Design in Coordination Chemistry

The ability of this compound to act as a bidentate ligand, coordinating through both the quinoline nitrogen and the thioether sulfur, makes it a valuable component in the design of novel coordination complexes. The formation of stable five- or six-membered chelate rings with metal ions is a key feature of such ligands. jchemlett.com

The coordination chemistry of quinoline-based ligands is rich and varied, with applications in catalysis, materials science, and bioinorganic chemistry. The specific steric and electronic properties imparted by the methyl and phenylthio substituents in this compound can be used to fine-tune the properties of the resulting metal complexes. For example, the steric bulk of the phenyl group could influence the coordination geometry around the metal center, potentially leading to complexes with unusual structures and reactivity.

Mixed ligand complexes, where this compound is combined with other ligands, offer a strategy for creating multifunctional materials. jchemlett.com For instance, a complex could be designed that combines the catalytic activity of one ligand with the luminescent properties of another. The synthesis of coordination polymers and metal-organic frameworks (MOFs) using quinoline-based ligands is another exciting area of research, with potential applications in gas storage, separation, and catalysis. polimi.it

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-methyl-2-(phenylthio)quinoline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using thiophenol derivatives and quinoline precursors. For example, a catalytic system involving K₂HPO₄ as a base and m-xylene/n-hexanes as solvents achieved 91% yield under reflux conditions . Optimization should focus on stoichiometric ratios (e.g., 11:1 thiophenol:quinoline), solvent polarity, and temperature control to minimize side reactions.

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ ~2.5 ppm). The phenylthio moiety shows distinct splitting patterns due to para-substitution .

- X-ray crystallography : Crystallographic data (e.g., C–C bond lengths of ~1.48 Å and dihedral angles between quinoline and phenylthio groups) validate planar geometry and substituent orientation .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thioether group. Purity (>95%) should be verified via HPLC before storage. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation .

Advanced Research Questions

Q. How does the phenylthio substituent influence the electronic and steric properties of the quinoline core in catalytic applications?

- Methodology : Computational studies (DFT calculations) can map electron density distribution, revealing the thioether’s electron-donating effects on the quinoline ring. Steric hindrance from the phenyl group can be quantified using molecular docking simulations or competitive inhibition assays .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, cell lines). Use dose-response curves and replicate studies across multiple models. For example, derivatives showed varying IC₅₀ values in Alzheimer’s disease models due to differences in blood-brain barrier permeability .

Q. How can atroposelective dynamic kinetic resolution (DKR) be applied to synthesize enantiopure this compound derivatives?

- Methodology : Employ chiral catalysts (e.g., CA9) to control axial chirality during SNAr. Monitor enantiomeric ratios (e.r.) via chiral HPLC or circular dichroism. Heating enantioenriched samples to induce racemization can validate resolution efficiency .

Q. What are the environmental and toxicological implications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.